GLP-1R agonist 20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon-like peptide-1 receptor agonist 20 is a small molecule that activates the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic beta cells. Activation of this receptor by glucagon-like peptide-1 receptor agonist 20 stimulates insulin secretion, promotes beta cell proliferation, and enhances beta cell survival, making it a valuable tool in the management of type 2 diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 20 involves a series of chemical reactions, including peptide synthesis and chemical modifications. One common method involves the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 20 typically involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of high-purity peptides. The final product is then purified using high-performance liquid chromatography to ensure its quality and efficacy .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide-1 receptor agonist 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide structure and enhancing its stability and activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of glucagon-like peptide-1 receptor agonist 20 include protecting groups, coupling agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .

Major Products Formed: The major products formed from these reactions include the final glucagon-like peptide-1 receptor agonist 20 peptide with specific chemical modifications that enhance its receptor binding affinity and biological activity .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 20 has a wide range of scientific research applications. In chemistry, it serves as a valuable tool for studying peptide-receptor interactions and receptor activation mechanisms. In biology, it is used to investigate the role of glucagon-like peptide-1 receptor signaling in glucose homeostasis and beta cell function .

In medicine, glucagon-like peptide-1 receptor agonist 20 is utilized in the treatment of type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .

Mechanism of Action

The mechanism of action of glucagon-like peptide-1 receptor agonist 20 involves its binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of beta cell proliferation and survival . The activation of the receptor also triggers downstream signaling pathways that regulate glucose homeostasis and energy metabolism .

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 20 is unique in its ability to activate the glucagon-like peptide-1 receptor with high affinity and specificity. Similar compounds include exendin-4, liraglutide, and semaglutide, which also activate the glucagon-like peptide-1 receptor but may differ in their pharmacokinetic properties and clinical applications .

List of Similar Compounds:- Exendin-4

- Liraglutide

- Semaglutide

- Dulaglutide

- Albiglutide

These compounds share similar mechanisms of action but may vary in their duration of action, administration routes, and therapeutic indications .

Properties

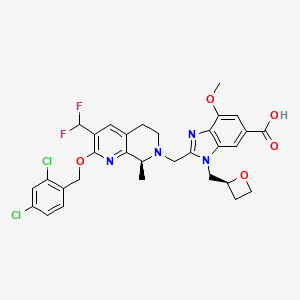

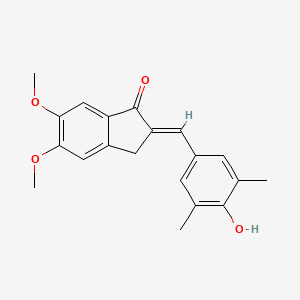

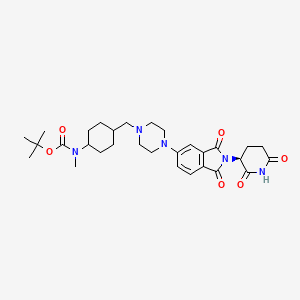

Molecular Formula |

C31H30Cl2F2N4O5 |

|---|---|

Molecular Weight |

647.5 g/mol |

IUPAC Name |

2-[[(8S)-2-[(2,4-dichlorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H30Cl2F2N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1 |

InChI Key |

QNYQUEPRBLPQPP-KKSFZXQISA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |

Canonical SMILES |

CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)